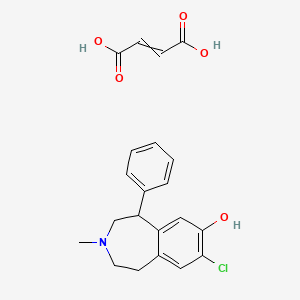![molecular formula C12H19ClO2S B13639769 1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex organic compound featuring a bicyclic structure. The bicyclo[2.2.2]octane moiety is a common motif in organic chemistry due to its rigidity and unique spatial arrangement, which can influence the reactivity and properties of the compound.
Métodos De Preparación
The synthesis of 1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclo[2.2.2]octane core, followed by functionalization to introduce the cyclopropane and sulfonyl chloride groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Análisis De Reacciones Químicas
1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions, leading to the formation of more complex structures.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of rigid bicyclic structures on biological activity, potentially leading to the discovery of new bioactive compounds.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: The compound’s unique structure can be exploited in the design of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride can be compared to other compounds with similar structures, such as:
Bicyclo[2.2.2]octane derivatives: These compounds share the same bicyclic core but differ in their functional groups, leading to variations in reactivity and applications.
Cyclopropane derivatives: Compounds with cyclopropane rings exhibit unique chemical properties due to the ring strain, which can influence their reactivity.
Sulfonyl chlorides: These compounds are widely used in organic synthesis for introducing sulfonyl groups into molecules.
The uniqueness of 1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride lies in the combination of these structural features, which can lead to novel reactivity patterns and applications.
Propiedades
Fórmula molecular |
C12H19ClO2S |
|---|---|
Peso molecular |
262.80 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.2]octanylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H19ClO2S/c13-16(14,15)12(5-6-12)8-11-7-9-1-3-10(11)4-2-9/h9-11H,1-8H2 |
Clave InChI |
FYLLDAZYHQLRQD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1CC2CC3(CC3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




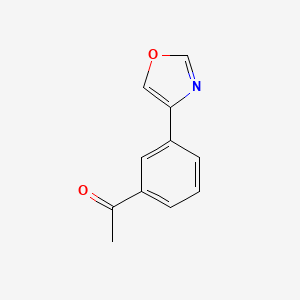
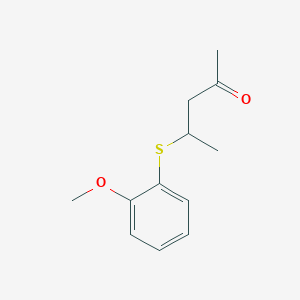
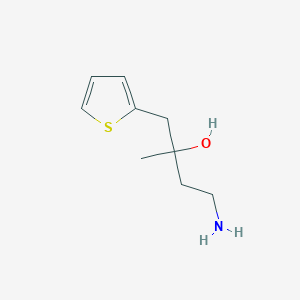
![15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B13639731.png)
![9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione](/img/structure/B13639744.png)

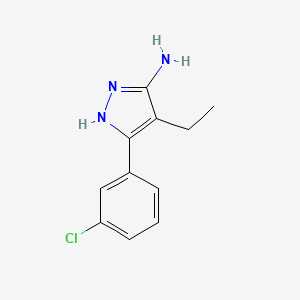
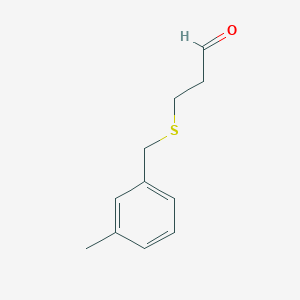
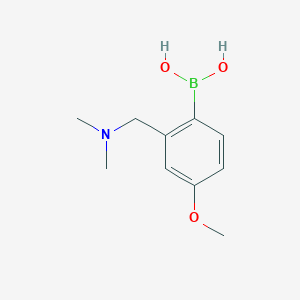
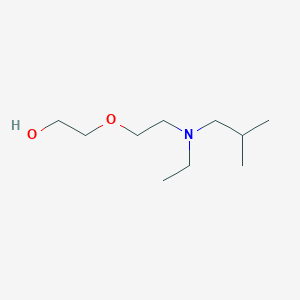
![[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine](/img/structure/B13639786.png)
